Lipophilicity (XLogP3) Head-to-Head: N-cyclobutyl-N-methyl-benzamide vs. N-Methylbenzamide and N,N-Dimethylbenzamide
N-cyclobutyl-N-methyl-benzamide exhibits a computed XLogP3 of 2.3 [1]. This value is 1.4 log units higher than that of N-methylbenzamide (XLogP3 = 0.9) [2] and 0.7 log units higher than N,N-dimethylbenzamide (XLogP3 = 1.6) [3]. The increased lipophilicity arises directly from the cyclobutyl ring and predicts markedly different membrane permeability and distribution volumes.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | N-Methylbenzamide: XLogP3 = 0.9; N,N-Dimethylbenzamide: XLogP3 = 1.6 |
| Quantified Difference | Δ XLogP3 = +1.4 (vs. N-methylbenzamide); Δ XLogP3 = +0.7 (vs. N,N-dimethylbenzamide) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
An XLogP3 shift of >1 unit typically translates to a ~10-fold difference in membrane partitioning, directly impacting bioavailability, CNS penetration, and formulation strategy.
- [1] PubChem Compound Summary for CID 527040, N-cyclobutyl-N-methyl-benzamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 11954, N-Methylbenzamide. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 7016, N,N-Dimethylbenzamide. National Center for Biotechnology Information (2025). View Source
